4'-Methyl-N2-(pyrimidin-2-yl)-[4,5'-bithiazole]-2,2'-diamine
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Overview
Description
4'-Methyl-N2-(pyrimidin-2-yl)-[4,5'-bithiazole]-2,2'-diamine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of thiazole and pyrimidine rings, which are known for their significant biological and chemical properties. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from G1 phase to S phase and ensuring DNA replication .
Mode of Action
This inhibition could prevent the phosphorylation of other proteins necessary for cell cycle progression, effectively halting the cell cycle .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway. By preventing the activation of proteins necessary for DNA replication and cell division, the compound can halt the proliferation of cells . This could have downstream effects on tissue growth and development.
Result of Action
The primary result of the compound’s action is the inhibition of cell proliferation due to the interruption of the cell cycle . This could potentially be used to control the growth of cancer cells, which often have dysregulated cell cycles.
Biochemical Analysis
Biochemical Properties
It is known to interact with Cyclin-dependent kinase 2 (CDK2) in humans
Cellular Effects
The cellular effects of 4-Methyl-5-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-amine are not well-documented. Some related compounds have shown antibacterial activity against Staphylococcus aureus, E. coli, P. aeroginosa, and S. typhi
Molecular Mechanism
It is known to interact with CDK2
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4'-Methyl-N2-(pyrimidin-2-yl)-[4,5'-bithiazole]-2,2'-diamine typically involves multi-step organic reactions. One common method includes the condensation of appropriate thiazole and pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure efficiency, cost-effectiveness, and environmental sustainability. Key parameters such as temperature, pressure, and reaction time are meticulously controlled to maximize the output.
Chemical Reactions Analysis
Types of Reactions
4'-Methyl-N2-(pyrimidin-2-yl)-[4,5'-bithiazole]-2,2'-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various substituted derivatives with altered chemical properties.
Scientific Research Applications
4'-Methyl-N2-(pyrimidin-2-yl)-[4,5'-bithiazole]-2,2'-diamine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-methylamino-thiazol-5-yl-pyrimidin-2-ylamino-phenol
- N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine
- 6-Methyl-N1-[4-(pyridine-3-yl)pyrimidin-2-yl]benzene-1,3-diamine
Uniqueness
4'-Methyl-N2-(pyrimidin-2-yl)-[4,5'-bithiazole]-2,2'-diamine stands out due to its unique combination of thiazole and pyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-methyl-5-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6S2/c1-6-8(19-9(12)15-6)7-5-18-11(16-7)17-10-13-3-2-4-14-10/h2-5H,1H3,(H2,12,15)(H,13,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVNBKUGDCJKHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=CSC(=N2)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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